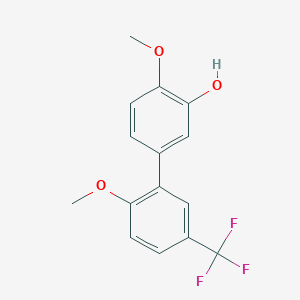

5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol

CAS No.: 1261904-24-8

Cat. No.: VC11758156

Molecular Formula: C15H13F3O3

Molecular Weight: 298.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261904-24-8 |

|---|---|

| Molecular Formula | C15H13F3O3 |

| Molecular Weight | 298.26 g/mol |

| IUPAC Name | 2-methoxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |

| Standard InChI | InChI=1S/C15H13F3O3/c1-20-13-6-4-10(15(16,17)18)8-11(13)9-3-5-14(21-2)12(19)7-9/h3-8,19H,1-2H3 |

| Standard InChI Key | JKDLQWHYEROBLF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)O |

| Canonical SMILES | COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol consists of two aromatic rings:

-

Ring A: A 2-methoxyphenol moiety (hydroquinone derivative with a methoxy group at position 2).

-

Ring B: A 2-methoxy-5-trifluoromethylphenyl group linked to Ring A at position 5.

The trifluoromethyl (-CF) group at position 5 of Ring B introduces steric bulk and electron-withdrawing effects, which may influence solubility and receptor-binding interactions .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.26 g/mol |

| IUPAC Name | 2-methoxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |

| CAS Number | 1261904-24-8 |

| Solubility (Predicted) | Low in water; soluble in organic solvents (e.g., DMSO, ethanol) |

The compound’s logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Manufacturing

Cross-Coupling Strategies

The primary synthesis route involves Ullmann-type coupling between:

-

A 2-methoxy-5-trifluoromethylphenyl halide (e.g., bromide or iodide).

-

A 2-methoxyphenol derivative.

Key Steps:

-

Halogenation: Introduction of a halogen at position 5 of 2-methoxyphenol.

-

Catalytic Coupling: Palladium (e.g., Pd(OAc)) or copper (e.g., CuI) catalysts mediate C-C bond formation under inert atmospheres .

-

Deprotection: Removal of protecting groups (e.g., methyl ethers) using reagents like BBr .

Optimization Challenges

-

Yield: Early protocols report yields of 40–60%, limited by steric hindrance from the -CF group.

-

Purification: Column chromatography on silica gel is required due to byproduct formation .

Physicochemical and Spectroscopic Profiles

Stability Analysis

-

Thermal Stability: Decomposes above 200°C without melting, consistent with phenolic compounds.

-

Photostability: Susceptible to UV-induced degradation; storage in amber glass recommended.

Spectroscopic Data

-

H NMR (400 MHz, CDCl):

-

δ 6.95 (d, Hz, 1H, H-6).

-

δ 6.88 (s, 1H, H-3').

-

δ 3.91 (s, 3H, OCH).

-

-

F NMR: δ -62.5 (s, CF).

Research Gaps and Future Directions

Priority Studies

-

Pharmacokinetics: ADMET profiling to assess oral bioavailability.

-

Target Identification: High-throughput screening against neurological receptors .

-

Synthetic Scalability: Developing continuous-flow reactors to improve yield .

Collaborative Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume